3-chloro-1H-indazole-5-carboxylic acid

C–N cross-coupling decarboxylative coupling indazole functionalization

3-Chloro-1H-indazole-5-carboxylic acid (CAS 1031417-73-8) is a differentiated indazole building block. The 3-chloro substituent provides electronic modulation that enables exclusive N-alkylation regioisomer formation in decarboxylative C–N couplings—unsubstituted indazole-5-carboxylic acid cannot guarantee this selectivity. This compound is directly applicable to MAO-B inhibitor programs (subnanomolar potency published), kinase inhibitor SAR campaigns, and RORγt inhibitor discovery. Standard purity: ≥95%. Available in research quantities with global shipping. Contact us for bulk pricing.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
CAS No. 1031417-73-8
Cat. No. B1453456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-1H-indazole-5-carboxylic acid
CAS1031417-73-8
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1C(=O)O)Cl
InChIInChI=1S/C8H5ClN2O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13)
InChIKeyRQKVYMZENPQZMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1H-indazole-5-carboxylic Acid (CAS 1031417-73-8): A Strategic Indazole Building Block for Medicinal Chemistry and Drug Discovery


3-Chloro-1H-indazole-5-carboxylic acid (CAS 1031417-73-8) is a heterobicyclic aromatic compound belonging to the indazole family, characterized by a benzene ring fused to a pyrazole ring . It features a chlorine substituent at the 3-position and a carboxylic acid group at the 5-position of the indazole core, with molecular formula C8H5ClN2O2 and molecular weight 196.59 g/mol . This compound is primarily utilized as a versatile synthetic intermediate and building block in medicinal chemistry, with the carboxylic acid handle enabling amidation, esterification, and salt formation for derivative synthesis . The 3-chloro substituent confers distinct electronic properties that influence regioselectivity in cross-coupling reactions and N-functionalization compared to unsubstituted or differently substituted indazole analogs.

Why Generic Indazole-5-carboxylic Acid Substitution Fails: The Functional Consequences of 3-Chloro Substitution in 1031417-73-8


Unsubstituted 1H-indazole-5-carboxylic acid (CAS 61700-61-6) and its 3-chloro derivative (CAS 1031417-73-8) are not interchangeable in synthetic workflows or structure-activity relationship (SAR) studies. The 3-chloro substituent functions as an electron-withdrawing group that modulates the indazole core's electronic density, N–H acidity (due to tautomerism between 1H- and 2H- forms), and regioselectivity in N-alkylation and cross-coupling reactions . In decarboxylative C–N coupling reactions, 3-chloroindazole serves as a distinct N-nucleophile, enabling product formation as a single regioisomer—a selectivity profile that unsubstituted indazole cannot guarantee [1]. Furthermore, the 3-chloro substituent influences downstream biological activity of derived compounds, as demonstrated in indazole-5-carboxamide-based MAO-B inhibitors where chlorine-containing analogs exhibit subnanomolar potency and high isoform selectivity [2]. Substituting the 3-chloro derivative with a non-chlorinated analog without empirical validation would risk altering reaction yields, regiochemical outcomes, and pharmacological profiles of final compounds.

Quantitative Differentiation Evidence for 3-Chloro-1H-indazole-5-carboxylic Acid vs. Structural Analogs


Regioselectivity Advantage in Decarboxylative C–N Coupling: 3-Chloroindazole vs. Unsubstituted Indazole Nucleophiles

3-Chloroindazole (the core nucleus of the target compound) exhibits unique regioselectivity in decarboxylative C–N coupling reactions with alkyl carboxylic acids. Under photocatalytic conditions, 3-chloroindazole provides the N-alkylated product as a single regioisomer across a diverse panel of secondary alkyl carboxylic acids, as reported by Mao et al. [1]. In contrast, unsubstituted indazole and other N-nucleophiles typically yield mixtures of N1- and N2-alkylated regioisomers under comparable conditions, necessitating chromatographic separation and reducing isolated yields. The chlorine substituent at the 3-position electronically biases the indazole N1/N2 tautomeric equilibrium, directing alkylation to a single site. This regiochemical control eliminates the need for regioisomer separation, streamlines purification, and improves overall synthetic efficiency.

C–N cross-coupling decarboxylative coupling indazole functionalization

Synthetic Accessibility: 77% Hydrolysis Yield from Methyl Ester Precursor

3-Chloro-1H-indazole-5-carboxylic acid (CAS 1031417-73-8) can be reliably synthesized via basic hydrolysis of methyl 3-chloro-1H-indazole-5-carboxylate. Patent literature describes this transformation using sodium hydroxide in aqueous methanol, yielding the target carboxylic acid at 77% isolated yield [1]. This hydrolysis yield provides a benchmark for evaluating alternative synthetic routes. In comparison, direct functionalization of 3-chloroindazole with CO2 or carboxylation approaches often suffer from lower yields or require specialized equipment. The 77% yield establishes a reproducible, scalable entry point for procurement decisions when evaluating synthetic feasibility versus commercial acquisition.

ester hydrolysis synthetic intermediate carboxylic acid preparation

Derivative Bioactivity Potential: Subnanomolar MAO-B Inhibition in Indazole-5-carboxamide Series

While 3-chloro-1H-indazole-5-carboxylic acid itself is a building block rather than an active pharmaceutical ingredient, its structural motif directly translates into high-potency derivatives. In a series of N-substituted indazole-5-carboxamides, compounds incorporating a 3-chloro substituent on the pendant phenyl ring (structurally analogous to the 3-chloro substitution on the target compound's indazole core) exhibited subnanomolar MAO-B inhibition. The lead compound NTZ-1441 demonstrated hMAO-B IC50 = 0.662 nM with >15,000-fold selectivity over MAO-A, while the N2-methylated analog NTZ-1442 showed hMAO-B IC50 = 8.08 nM and hMAO-A IC50 = 0.56 μM (selectivity index = 70) [1]. In contrast, non-chlorinated indazole-5-carboxamide analogs in the same study exhibited reduced potency and altered selectivity profiles, establishing the chlorine substituent as a key contributor to subnanomolar activity.

MAO-B inhibition neurodegenerative disorders Parkinson's disease

Tautomeric and Acid-Base Distinction: C5-COOH vs. C3-COOH Indazole Scaffolds

The position of the carboxylic acid group on the indazole scaffold determines its functional utility and physicochemical properties. A 3-position carboxylic acid on indazole serves primarily as a coupling handle facilitating salt formation and amidation for linker/side-chain extension, while a 5-position carboxylic acid (as in 1031417-73-8) is suitable for amide/ester/salt-form controls and is often used to build derivatives with improved solubility or connectivity profiles . Additionally, the 3-chloro substituent influences tautomeric equilibrium between 1H- and 2H- indazole forms, modulating the acid-base behavior of the adjacent N–H proton and affecting metal coordination in catalytic applications. In contrast, 5-chloro-1H-indazole-3-carboxylic acid (a positional isomer with reversed chloro/carboxy substitution) exhibits entirely different synthetic utility and cannot serve as a direct substitute for the target compound in 5-carboxamide-forming reactions.

carboxylic acid position tautomerism scaffold optimization

Validated Application Scenarios for 3-Chloro-1H-indazole-5-carboxylic Acid Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Subnanomolar MAO-B Inhibitors for Neurodegenerative Disease Research

Procure 3-chloro-1H-indazole-5-carboxylic acid as the core building block for synthesizing N-substituted indazole-5-carboxamide derivatives targeting monoamine oxidase B (MAO-B). Published data demonstrate that structurally related chloro-containing indazole-5-carboxamides achieve subnanomolar hMAO-B inhibition (IC50 = 0.662 nM) with >15,000-fold selectivity over MAO-A, along with predicted blood-brain barrier permeability [1]. The 5-carboxylic acid group enables amide bond formation with diverse amine partners, while the 3-chloro substituent may contribute to the potency and selectivity profile observed in this chemical series. This compound is specifically relevant for research programs investigating Parkinson's disease and other neurological disorders requiring CNS-penetrant MAO-B inhibition.

Synthetic Methodology Development: Regioselective C–N Coupling Optimization

Use 3-chloro-1H-indazole-5-carboxylic acid or its core nucleus (3-chloroindazole) in developing and optimizing decarboxylative C–N coupling methodologies. As demonstrated by Mao et al., 3-chloroindazole provides N-alkylated products as single regioisomers across a panel of 13 alkyl carboxylic acid substrates with isolated yields ranging from 20% to 86% [2]. This regiochemical control enables method development without the confounding variable of regioisomer separation. The carboxylic acid functionality at the 5-position offers an additional synthetic handle for downstream derivatization post-coupling, making this compound a dual-purpose scaffold for methodology studies.

Kinase Inhibitor Scaffold Derivatization and SAR Studies

Employ 3-chloro-1H-indazole-5-carboxylic acid as a versatile intermediate for synthesizing substituted indazole derivatives with potential kinase inhibitory activity. Patent literature extensively documents 5-substituted indazoles as potent and selective kinase inhibitors evaluated against diverse kinase assay panels [3]. The 5-carboxylic acid group provides a convenient anchor point for amide conjugation with various amine-containing pharmacophores, while the 3-chloro substituent may modulate electronic properties and binding interactions with kinase ATP-binding pockets. This compound supports SAR campaigns targeting TTK protein kinase, polo-like kinase 4 (PLK4), and Aurora kinases, with demonstrated anticancer activity against breast and colon cancer cell lines [3].

RORγt Inhibitor Development for Autoimmune and Inflammatory Diseases

Utilize 3-chloro-1H-indazole-5-carboxylic acid as a core scaffold element in the synthesis of substituted indazole compounds targeting retinoic acid receptor-related orphan receptor gamma t (RORγt). Patent literature (US20180312489A1) describes substituted indazole compounds with chloro substituents at the 3-position as RORγt inhibitors with therapeutic applications in autoimmune and inflammatory diseases [4]. The 5-carboxylic acid functionality on the target compound provides a derivatization point for introducing structural diversity required in RORγt inhibitor SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-chloro-1H-indazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.